Didehydro praziquantel

Beschreibung

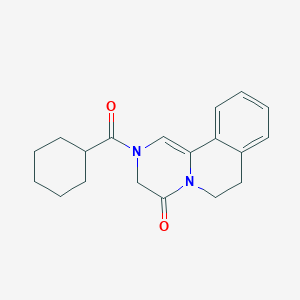

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(cyclohexanecarbonyl)-6,7-dihydro-3H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,12,15H,1-3,7-8,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZNCTHEBQFYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125273-86-1 | |

| Record name | Didehydro praziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125273861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEHYDRO PRAZIQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWR6DIS4IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Pathways of Didehydro Praziquantel

Inadvertent Formation during Praziquantel (B144689) Synthesis Processes

The formation of didehydro praziquantel as an impurity is a critical concern in the large-scale synthesis of praziquantel. Its emergence is often linked to specific reaction conditions and intermediates that are susceptible to dehydrogenation.

The core structure of praziquantel, 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-one, is prone to dehydrogenation under certain synthetic conditions. nih.gov Research has shown that during some chemical transformations, trace amounts of achiral dehydro-intermediates can be detected. europa.eu For instance, in metabolic studies that mimic synthetic possibilities, the fragmentation pattern of certain metabolites is similar to that of praziquantel but with a mass difference of two units, which indicates a dehydrogenation has occurred on the pyrazino-isoquinoline ring system. nih.gov This suggests that key intermediates in praziquantel synthesis can serve as precursors to the didehydro impurity. One specific example is the dehydrogenation of the 1,11b position of the praziquantel structure. researchgate.net

The yield of this compound as a byproduct is significantly influenced by the choice of catalysts and reagents used in the synthesis of praziquantel.

Palladium on Carbon (Pd/C): This catalyst, commonly used for hydrogenation reactions, can also promote dehydrogenation, particularly at elevated temperatures. In some process routes, intermediates are subjected to a dehydrogenation step using ethylene (B1197577) and a Pd-C catalyst. google.com Furthermore, racemization processes conducted at high temperatures (e.g., 130°C) over a Pd/C packed column have been shown to generate dehydro-intermediates. europa.eu

Sulfur and Metal Oxides: Sublimed sulfur is a known reagent for the dehydrogenation of praziquantel. researchgate.net The use of iron(III) oxide (Fe₂O₃) as a catalyst in conjunction with sublimed sulfur has been shown to increase the rate and conversion of the dehydrogenation reaction, thereby increasing the yield of the this compound impurity. google.com

Catalysts and Reagents Influencing this compound Formation

| Catalyst/Reagent | Condition/Context | Effect on this compound Formation | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | With ethylene; High temperatures (e.g., 130°C) | Promotes dehydrogenation, leading to formation. | europa.eugoogle.com |

| Sublimed Sulfur | High temperatures (e.g., 150-160°C) | Acts as a dehydrogenating agent. | researchgate.netgoogle.com |

| Iron(III) Oxide (Fe₂O₃) | In conjunction with sublimed sulfur | Catalyzes and improves the rate of dehydrogenation. | google.com |

Minimizing the formation of this compound is a key objective in process chemistry. Strategies primarily focus on controlling reaction conditions and implementing purification steps.

One primary strategy involves the careful management of hydrogenation and dehydrogenation steps within the synthesis pathway. If a dehydrogenation step leads to the formation of the unwanted dehydro-derivative, a subsequent non-selective hydrogenation reaction, for instance using hydrogen with a platinum on carbon (Pt-C) catalyst, can be employed to convert the didehydro compound back to the desired saturated product. google.com

Another critical approach is the rigorous control of reaction parameters such as temperature and catalyst selection to prevent the conditions that favor dehydrogenation. europa.eu A broader, systematic approach known as impurity fate mapping (IFM) can be utilized. This involves a comprehensive investigation to identify potential impurities in starting materials and intermediates and track their progression through the manufacturing process to understand how they can be rejected or controlled. dphen1.comsci-hub.st

Intentional Synthesis of this compound for Academic Research

Beyond being an impurity, this compound is also intentionally synthesized as a valuable intermediate for academic and industrial research, particularly in the development of new synthetic routes and for mechanistic studies.

Researchers have designed specific synthetic pathways to produce this compound efficiently. One direct method involves the dehydrogenation of 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino-[2,1-a]-isoquinolin-4-one (praziquantel) with sulfur, yielding the 1,11b-dehydro derivative. researchgate.net A patented method details the preparation of this compound, referred to as "praziquantel impurity B," using sublimed sulfur and an iron(III) oxide catalyst at 150-160°C to achieve molar yields of 69-72%. google.com

Another sophisticated approach utilizes a palladium-catalyzed intramolecular Heck reaction to form dehydro-praziquantel as a key intermediate. This dehydro-praziquantel is then hydrogenated in a subsequent step using hydrogen over a Pd/C catalyst to produce praziquantel in high yield. researchgate.net This strategy demonstrates the utility of this compound as a planned intermediate in a multi-step total synthesis. Furthermore, racemization processes for praziquantel derivatives can be designed around a deliberate dehydrogenation/hydrogenation sequence, which proceeds via an achiral dehydro-intermediate. europa.euresearchgate.net

Methods for Intentional Synthesis of this compound

| Method | Reagents/Catalysts | Purpose | Reference |

|---|---|---|---|

| Direct Dehydrogenation | Sublimed Sulfur, Iron(III) Oxide (Fe₂O₃) | Production as a target molecule/impurity standard. | researchgate.netgoogle.com |

| Intramolecular Heck Reaction | Palladium catalysts (e.g., Pd(PPh₃)₄) | Formation as a key synthetic intermediate for Praziquantel. | researchgate.net |

| Dehydrogenation/Hydrogenation Cycle | Palladium on Carbon (Pd/C), H₂ | Formation as a transient intermediate for racemization. | europa.euresearchgate.net |

For detailed mechanistic studies, such as identifying protein targets or elucidating metabolic pathways, labeled compounds are invaluable tools. The synthesis of radio- or fluorescent-labeled praziquantel derivatives is a recognized strategy to facilitate affinity and target-finding studies using modern proteomic techniques. nih.govnih.gov While the literature does not extensively detail the specific synthesis of labeled this compound, the established principles for creating such molecular probes for praziquantel would be directly applicable. nih.gov If this compound were the subject of mechanistic investigation, a labeled version would likely be synthesized to trace its interactions and metabolic fate, following the precedent set by research on praziquantel itself. nih.gov

Degradation Studies of Praziquantel and the Generation of Didehydro Praziquantel

Mechanochemical Activation-Induced Degradation of Praziquantel (B144689)

Mechanochemical activation, such as grinding or milling, is a common process in pharmaceutical manufacturing used to enhance the solubility and bioavailability of poorly soluble drugs like Praziquantel. nih.gov However, the high energy input during these processes can also induce physical transformations and chemical degradation. researchgate.net

Studies have shown that Praziquantel's degradation during milling is highly dependent on the presence of other substances. When Praziquantel is milled alone, it does not show a tendency to degrade. researchgate.netmdpi.com However, when co-ground with various pharmaceutical excipients, the formation of degradation products is observed. nih.gov The mechanical stress in the presence of excipients can lead to the formation of specific degradation products through processes like oxidation and ring opening. academie-sciences.frunits.it

While various degradation products have been identified, their formation is contingent on the specific excipient used. nih.govresearchgate.net For instance, co-grinding Praziquantel with mesoporous silica (B1680970) (Syloid® 244 FP) leads to a specific degradation product resulting from ring opening and oxidation. academie-sciences.frunits.it Similarly, co-milling with povidone and crospovidone results in different degradation products. nih.gov The identity of these products is determined more by the type of polymer used than the specific milling conditions. nih.gov The formation of Didehydro praziquantel, specifically, as a result of mechanochemical stress is a subject of ongoing investigation, with current literature focusing on the general degradation profiles influenced by excipients.

The interaction between Praziquantel and the co-milled excipient is the primary driver of mechanochemical degradation. Different excipients can promote distinct degradation pathways. researchgate.net For example, the abrasive nature of mesoporous silica is thought to act as an additional milling medium, promoting chemical degradation. units.it

The drug recovery percentage after milling provides evidence of the extent of degradation. As shown in the table below, the presence of excipients significantly reduces the recovery of Praziquantel, indicating its conversion into degradation products.

Table 1: Effect of Excipients on Praziquantel Recovery After Milling This interactive table summarizes the impact of different excipients on the degradation of Praziquantel during co-milling processes.

| Excipient | Milling Time (minutes) | Praziquantel Recovery (%) | Reference |

|---|---|---|---|

| None (Milled Alone) | Not specified | No degradation observed | researchgate.net |

| Syloid® 244 FP | 15 | Reduced drug recovery noted | academie-sciences.fr |

| Povidone | Not specified | Diminished drug recovery | researchgate.net |

Process parameters such as the duration and frequency of milling also play a role, although the type of excipient appears to be the more dominant factor in determining the nature of the degradation products formed. nih.govresearchgate.net

Chemical and Photochemical Degradation Pathways of Praziquantel

Beyond mechanical stress, Praziquantel is also susceptible to degradation from chemical and photolytic sources. These pathways often involve oxidative reactions that can lead to the formation of this compound.

Oxidative degradation of Praziquantel has been confirmed through various studies. nih.govturkjps.org The use of oxidizing agents like hydrogen peroxide (H₂O₂) can induce degradation. nih.govturkjps.org This process is believed to proceed via the formation of hydroxyl radicals, which can abstract hydrogen atoms from the Praziquantel molecule, leading to oxidized derivatives. The formation of this compound, which is characterized by the loss of two hydrogen atoms and the formation of a double bond, is a plausible outcome of such oxidative stress. researchgate.net Mass spectrometry analysis of degradation products has identified fragments consistent with dehydrogenation, supporting this pathway. nih.govresearchgate.net

Praziquantel is a photolabile compound, particularly in aqueous solutions. researchgate.net Exposure to UV radiation, especially short-wavelength UV-C (185/254 nm), leads to efficient degradation. nih.govresearchgate.net The degradation process is enhanced by the presence of a photocatalyst like Titanium dioxide (TiO₂) and an oxidizing agent such as H₂O₂. nih.gov

Studies have identified several photolytic degradation products. nih.gov The degradation pathways proposed based on mass spectrometry data include hydroxylation, oxidation, and cleavage of the amide bond. The formation of a product with a mass-to-charge ratio (m/z) of 311, corresponding to the loss of two hydrogen atoms from the parent molecule (m/z 313), would indicate the formation of this compound. Further degradation can lead to various derivatives.

Table 2: Identified Photodegradation Products of Praziquantel This interactive table lists the major degradation products identified through liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis after photolytic and photocatalytic oxidation of Praziquantel.

| m/z (mass-to-charge ratio) | Proposed Identity/Modification | Reference |

|---|---|---|

| 273 | Degradation Product | nih.gov |

| 269 | Degradation Product | nih.gov |

| 189 | Degradation Product | nih.gov |

| 147 | Degradation Product | nih.gov |

Kinetic Analysis of this compound Formation in Degradation Studies

The degradation of Praziquantel under various stress conditions, including photolytic and oxidative degradation, has been shown to follow first-order kinetics. nih.govturkjps.orgresearchgate.net This means that the rate of degradation is directly proportional to the concentration of Praziquantel at any given time.

The rate constant (k) and half-life (t₁/₂) are key parameters used to quantify the speed of degradation. For instance, the photolytic degradation of Praziquantel with UV-C radiation (185/254 nm) was found to be significantly faster than with UV-A radiation (365 nm). nih.gov The addition of H₂O₂ or a TiO₂ photocatalyst further increases the degradation rate constant. nih.gov

Table 3: Kinetic Parameters for Praziquantel Degradation under Various Conditions This interactive table presents the first-order rate constants (k) and half-lives (t₁/₂) for the degradation of Praziquantel under different experimental setups.

| Degradation Condition | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Reference |

|---|---|---|---|

| UV-C Photolysis (185/254nm) | Not specified | 3.13 | nih.govresearchgate.net |

| UV-A Photolysis (365nm) | Degradation did not occur | Not applicable | nih.gov |

| UV-C/TiO₂ Photocatalysis | 0.2390 | Not specified | nih.gov |

| UV-A/TiO₂ Photocatalysis | 0.0201 | Not specified | nih.gov |

| Acidic Hydrolysis (5 M HCl) | Rate constant calculated | Half-life calculated | turkjps.org |

Biotransformation and Metabolic Fate of Praziquantel with Didehydro Metabolite Formation Non Human Biological Systems

In Vivo Metabolic Studies in Experimental Animal Models

In vivo studies in various animal models have been crucial in understanding the metabolic pathways of praziquantel (B144689), including the formation of didehydro metabolites. These studies have shown that praziquantel is rapidly absorbed and extensively metabolized, with significant variations observed across different species. msdvetmanual.com

Research has identified several metabolites of praziquantel in the tissues and biofluids of experimental animals. A review of multiple in vivo and in vitro studies using human and mouse liver microsomes, among other methods, detected two dehydrogenated mono-oxidized metabolites. plos.orged.ac.uk While the primary metabolites are hydroxylated derivatives, the formation of these dehydrogenated forms indicates an additional metabolic pathway. plos.orged.ac.ukresearchgate.net In kingfish, for instance, at least seven mono- or dihydroxylated derivatives have been identified, paralleling findings in mammals. researchgate.net Further analysis of these metabolites is necessary to fully characterize their structures and biological activities.

The metabolism of praziquantel shows considerable diversity among different non-human species.

Fish: In kingfish (Seriola lalandi), oral administration of praziquantel leads to the formation of multiple mono- and dihydroxylated derivatives. researchgate.net One prominent metabolite, found in skin, muscle, liver, kidney, and plasma, results from hydroxylation in the tetrahydroisoquinoline region of the molecule. researchgate.net This differs from the primary active metabolite in mammals. researchgate.net Similarly, a study on grass carp (B13450389) (Ctenopharyngodon idella) also demonstrated rapid absorption and elimination of praziquantel and its hydroxylated metabolites. agriculturejournals.cz

Lambs: In three-month-old lambs, praziquantel undergoes rapid absorption and elimination. researchgate.net The primary metabolite identified in lamb microsomes is a hydroxylated form of PZQ. researchgate.netfao.org Studies in sheep have shown that the route of administration significantly impacts bioavailability, with intramuscular injection leading to much higher plasma concentrations than oral administration due to an extensive first-pass effect in the liver. msdvetmanual.com

Rodents: In mice infected with Schistosoma mansoni, the bioavailability and metabolism of praziquantel can be influenced by the parasite isolate. nih.gov Mice with less sensitive parasite isolates exhibited higher levels of drug-metabolizing enzymes, leading to a more rapid metabolic transformation of praziquantel. nih.gov

The following table provides a comparative overview of praziquantel metabolism in different animal models.

| Animal Model | Key Findings | Reference |

| Kingfish | Formation of at least 7 mono- or dihydroxylated derivatives. Hydroxylation occurs on the tetrahydroisoquinoline region. | researchgate.net |

| Grass Carp | Rapid absorption and elimination of PZQ and its hydroxylated metabolites. | agriculturejournals.cz |

| Lambs | Rapid absorption and elimination. Identification of a primary hydroxylated metabolite. Significant first-pass effect with oral administration. | msdvetmanual.comresearchgate.netfao.org |

| Mice | Praziquantel metabolism can be influenced by the susceptibility of the infecting Schistosoma mansoni isolate. | nih.gov |

In Vitro Biotransformation Studies Utilizing Non-human Biological Matrices

In vitro studies using non-human biological materials, such as liver microsomes and S9 fractions, have provided valuable insights into the metabolic pathways of praziquantel, including the formation of didehydro derivatives. researchgate.net

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, and microsomal fractions are standard in vitro tools for studying drug metabolism. researchgate.netmdpi.com In vitro studies using rat liver microsomes have been instrumental in characterizing the metabolism of praziquantel. ed.ac.uk These systems have confirmed the formation of multiple metabolites. researchgate.net For instance, incubations with rat microsomes produced 12 different metabolites of PZQ. researchgate.net While specific data on didehydro metabolite formation in non-human microsomal and S9 fraction studies is limited in the provided search results, these systems are capable of producing a wide range of phase I metabolites, which would include dehydrogenated forms.

The isolation and structural elucidation of praziquantel metabolites are critical for understanding their biological properties. While the focus has often been on hydroxylated metabolites, the existence of dehydrogenated forms has been noted. plos.orged.ac.uk A review of metabolite analysis from various in vitro and in vivo systems, including mouse liver microsomes, identified two dehydrogenated mono-oxidized metabolites of praziquantel. plos.orged.ac.uk However, the complete structures of many of these metabolites, including the didehydro forms, remain to be fully elucidated. uni-saarland.de Advanced analytical techniques are required to isolate these minor metabolites and determine their precise chemical structures.

Advanced Analytical Techniques for the Characterization and Quantification of Didehydro Praziquantel

High-Resolution Separation Methodologies

The separation of Didehydro praziquantel (B144689) from Praziquantel and other related substances is critical for accurate quantification. High-resolution chromatographic techniques are the cornerstone of this analytical challenge.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Didehydro praziquantel

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quality control of Praziquantel, allowing for the quantification of the main component and its impurities, including this compound. latamjpharm.orgjrespharm.com Method development and validation are performed according to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure reliability and reproducibility. theaspd.com

Validated HPLC methods are typically developed to be simple, rapid, and precise. theaspd.com Reversed-phase chromatography is the most common approach, utilizing C18 columns. jrespharm.comtheaspd.comijfans.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, delivered in an isocratic or gradient mode to achieve optimal separation. latamjpharm.orgjrespharm.comtheaspd.com For instance, a mobile phase of acetonitrile and water (60:40 v/v) has been used effectively. latamjpharm.org Detection is commonly performed using a UV detector, with wavelengths set at specific values like 210 nm, 223 nm, or 262 nm to maximize sensitivity and minimize interference from excipients. latamjpharm.orgijfans.org

Validation parameters for these HPLC methods include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). jrespharm.comijfans.org Specificity ensures that the peak for this compound is well-resolved from Praziquantel and other impurities. Linearity is established over a specific concentration range, with correlation coefficients (r²) typically greater than 0.999. jrespharm.comtheaspd.com Precision is assessed through intra-day and inter-day variations, with relative standard deviation (RSD) values generally required to be less than 2.0%. theaspd.com

Table 1: Example of HPLC Method Parameters for Praziquantel and Related Compounds Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | theaspd.comtheaspd.comijfans.org |

| Mobile Phase | Acetonitrile:Methanol:Water (50:10:40, v/v/v) | theaspd.comtheaspd.com |

| Flow Rate | 1.0 mL/min | latamjpharm.orgtheaspd.comijfans.org |

| Detection | UV at 210 nm, 223 nm, or 262 nm | latamjpharm.orgijfans.org |

| Linearity Range (PZQ) | 10–1500 ng/mL | theaspd.comtheaspd.com |

| Correlation Coefficient (r²) | ≥ 0.999 | theaspd.comtheaspd.com |

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity. researchgate.net This technology utilizes columns with sub-2 µm particles, which operate at higher pressures (up to 100 MPa) than HPLC systems. researchgate.netconcentratingonchromatography.com The smaller particle size leads to a dramatic increase in column efficiency, resulting in sharper peaks and better separation of closely related compounds like this compound from the parent drug. researchgate.net

The primary advantages of UPLC in this context are the significant reduction in analysis time and solvent consumption, making it a more cost-effective and environmentally friendly method. researchgate.net A stability-indicating UPLC method has been developed for the simultaneous determination of Praziquantel and its related compounds. nih.gov Such methods are crucial for forced degradation studies, where the ability to separate the active pharmaceutical ingredient (API) from all potential degradation products is paramount. nih.gov

A typical UPLC method for Praziquantel analysis might use a C18 column (e.g., 1.7 µm, 2.1 × 50 mm) with a gradient elution of water, acetonitrile, and methanol at a flow rate of around 0.7 mL/min. nih.gov The enhanced resolving power of UPLC ensures that this compound can be accurately quantified even when present at very low levels. concentratingonchromatography.comnih.gov

Table 2: Comparison of Typical HPLC and UPLC System Characteristics

| Feature | HPLC | UPLC | Source |

|---|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm | researchgate.net |

| Operating Pressure | Lower | Higher (up to 100 MPa / 15,000 psi) | researchgate.netconcentratingonchromatography.com |

| Resolution | Good | Superior | researchgate.netconcentratingonchromatography.com |

| Analysis Time | Longer | Shorter | nih.gov |

| Solvent Consumption | Higher | Lower | researchgate.net |

| Sensitivity | Good | Higher | researchgate.netconcentratingonchromatography.com |

Chiral Separation Techniques for Enantiomeric this compound Forms

Like Praziquantel, this compound is a chiral molecule, existing as a pair of enantiomers. Given that the pharmacological activity of Praziquantel resides in its (R)-enantiomer, the stereoselective analysis of its related compounds is also of interest. nih.goveuropa.eu Chiral separation techniques are employed to resolve the enantiomers of this compound, allowing for the study of their individual properties.

Chiral HPLC is the most widely used technique for this purpose. It relies on chiral stationary phases (CSPs) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are commonly used for the enantioseparation of Praziquantel and its derivatives. nih.govnih.govresearchgate.net The separation can be performed in either normal-phase or reversed-phase mode. nih.govresearchgate.net For example, a mobile phase of heptane/ethanol/diethylamine has been used with a Chiralcel OJ-H column for Praziquantel enantiomers. plos.org

Another approach is classical resolution, where the racemic mixture is reacted with a chiral resolving agent, often a derivative of tartaric acid, to form diastereomeric salts. plos.orggoogle.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. google.com While this method is effective, chromatographic techniques are generally preferred for analytical-scale quantification due to their speed and efficiency. googleapis.com

Spectroscopic and Spectrometric Characterization

While chromatographic methods separate this compound, spectroscopic and spectrometric techniques are essential for its unequivocal identification and structural confirmation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. ontosight.airesearchgate.net Its high sensitivity and selectivity make it ideal for detecting and quantifying impurities at trace levels. openagrar.de Tandem mass spectrometry (MS/MS) provides even greater specificity and structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.govnih.gov

In a typical LC-MS/MS workflow, compounds eluting from the LC column are ionized, most commonly using an electrospray ionization (ESI) source in positive mode. researchgate.netopenagrar.de The protonated molecule [M+H]⁺ of this compound (C₁₉H₂₂N₂O₂, molecular weight 310.4 g/mol ) would be selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov The specific transition from a precursor ion to a product ion (e.g., m/z 311.1 → product ion) can be monitored for highly selective quantification, a mode known as multiple reaction monitoring (MRM). openagrar.de

The fragmentation spectrum provides structural clues that help differentiate this compound from Praziquantel and its other metabolites, such as hydroxylated forms. nih.govlww.com For example, studies on Praziquantel metabolism have identified various metabolites, including dehydro-metabolites, by their unique mass-to-charge ratios and fragmentation patterns. lww.comed.ac.uk

Table 3: Example of MS/MS Transitions for Praziquantel and Related Metabolites

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Source |

|---|---|---|---|

| Praziquantel (PZQ) | 313.3 | 203.2 | researchgate.net |

| trans-4-OH-PZQ | 329.1 | 203.1 | researchgate.net |

| cis-4-OH-PZQ | 329.1 | 311.1 | researchgate.net |

Note: This table shows examples for Praziquantel and its hydroxylated metabolites to illustrate the principle of MS/MS analysis. Specific transitions for this compound would be determined during method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.netnih.gov While MS provides information on mass and fragmentation, NMR provides a detailed map of the molecule's carbon-hydrogen framework, allowing for the unambiguous determination of its constitution and stereochemistry. researchgate.net

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment. nih.gov

¹H NMR: Provides information about the number, environment, and connectivity of protons. The chemical shifts and coupling constants of the protons near the double bond in this compound would be distinct from the corresponding protons in Praziquantel.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule. wuxiapptec.com The presence of sp²-hybridized carbons of the double bond would be a key indicator for this compound.

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. Correlation Spectroscopy (COSY) shows proton-proton couplings. nih.gov Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) shows couplings between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. nih.gov

NOESY/ROESY: These experiments detect through-space interactions between protons, providing critical information about the molecule's three-dimensional structure and stereochemistry. nih.gov

By combining the data from these experiments, a complete and definitive structural assignment of this compound can be achieved, confirming the position of the dehydro modification and differentiating it from any other isomers. researchgate.netbvsalud.org

Spectrofluorimetric Approaches for Trace Analysis

Spectrofluorimetry offers a highly sensitive and specific alternative to absorption spectrophotometry for the analysis of fluorescent compounds. researchgate.net The inherent fluorescence of the pyrazinoisoquinoline core within the praziquantel molecular structure allows for the development of direct analytical methods without the need for complex derivatization. researchgate.netnih.gov While specific studies focusing exclusively on the spectrofluorimetric determination of this compound are not extensively detailed in the literature, the methods developed for the parent compound, praziquantel, provide a strong foundation for its analysis due to their structural similarity. This compound, as a closely related impurity, shares the same fundamental fluorophore. ontosight.ai

Research on praziquantel has established a simple, rapid, and sensitive spectrofluorimetric method for its quantification. nih.govnih.gov This method is based on the native fluorescence of the compound in a water-based medium. The optimal wavelengths for analysis were identified, with a maximum excitation wavelength (λex) at 263 nm and a corresponding maximum emission wavelength (λem) at 286 nm. researchgate.netnih.govnih.govturkjps.org The selection of a methanol:water (1:9) solvent system was found to significantly enhance the fluorescence intensity compared to other solvents. nih.gov

The method has been validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision. researchgate.netnih.gov A linear relationship between the fluorescence intensity and concentration was observed in the range of 1-20 µg/mL for praziquantel, with a high correlation coefficient (0.999). researchgate.netnih.govnih.gov The limits of detection (LOD) and quantification (LOQ) were determined to be 0.27 µg/mL and 0.81 µg/mL, respectively, highlighting the method's suitability for trace analysis. researchgate.netnih.govnih.gov Given that this compound is a specified impurity, such sensitive methods are crucial for its control in pharmaceutical substances. ontosight.ai These established parameters for praziquantel serve as an excellent starting point for the development and validation of a specific spectrofluorimetric method for this compound.

Table 1: Spectrofluorimetric Method Parameters for Praziquantel Analysis

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 263 nm | nih.gov, nih.gov |

| Emission Wavelength (λem) | 286 nm | nih.gov, nih.gov |

| Solvent System | Methanol:Water (1:9) | nih.gov |

| Linearity Range | 1-20 µg/mL | nih.gov, researchgate.net |

| Correlation Coefficient (r²) | 0.999 | nih.gov |

| Limit of Detection (LOD) | 0.27 µg/mL | nih.gov, researchgate.net |

| Limit of Quantification (LOQ) | 0.81 µg/mL | nih.gov, researchgate.net |

Development of Reference Standards and Certified Reference Materials for this compound

The availability of high-purity reference standards is a fundamental requirement for the accurate identification and quantification of chemical compounds, particularly impurities in active pharmaceutical ingredients (APIs). For this compound, its status as a specified impurity in praziquantel necessitates the development and use of well-characterized reference materials for quality control purposes. ontosight.ai

Major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have established standards for praziquantel that include limits for its related compounds. ontosight.ai this compound is officially designated as "Praziquantel Related Compound B" in the USP and "Praziquantel Specified Impurity B" in the EP. ontosight.ai This official recognition underscores the importance of monitoring its levels in the final drug product.

Consequently, these pharmacopoeial bodies provide official reference standards. The United States Pharmacopeia (USP) offers a comprehensive catalog of over 3,500 reference standards, which are highly characterized materials used to ensure the accuracy and validity of analytical results. usp.org These standards are recognized globally and play a critical role in drug development and manufacturing by reducing the risk of analytical errors. usp.org Both the USP and EP provide reference standards for praziquantel and its specified impurities, which are available for use in the prescribed analytical procedures for identity, purity, and assay. sigmaaldrich.comusp.orgsigmaaldrich.com These materials are qualified as Certified Reference Materials (CRMs) or Pharmaceutical Secondary Standards, suitable for a range of analytical applications, including method development and release testing. sigmaaldrich.com

The synthesis of this compound for use as a reference standard involves specific chemical pathways, which may occur as a byproduct during the synthesis of praziquantel itself. ontosight.ai The characterization of this reference material involves a battery of analytical techniques, including High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity. ontosight.ainih.gov

Table 2: Official Reference Standards for Praziquantel and Related Compounds

| Issuing Authority | Official Name/Designation | Availability | Reference |

| United States Pharmacopeia (USP) | Praziquantel Related Compound B | Available as a USP Reference Standard | ontosight.ai, usp.org |

| European Pharmacopoeia (EP) | Praziquantel Specified Impurity B | Available as an EP Reference Standard | ontosight.ai, sigmaaldrich.com |

| United States Pharmacopeia (USP) | Praziquantel | Available as a USP Reference Standard | usp.org |

| European Pharmacopoeia (EP) | Praziquantel | Available as an EP Reference Standard | sigmaaldrich.com, sigmaaldrich.com |

Structural and Stereochemical Investigations of Didehydro Praziquantel

Elucidation of Double Bond Position and Isomerism in Didehydro praziquantel (B144689) Structures

The term "didehydro" indicates the removal of two hydrogen atoms from the parent structure, resulting in the formation of a carbon-carbon double bond. The precise location of this new bond is critical as it eliminates a chiral center and can lead to different structural isomers with distinct properties.

The elucidation of the exact position of the double bond relies on a combination of spectroscopic and crystallographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, are instrumental. researchgate.net Additionally, X-ray crystallography provides unambiguous proof of the molecular structure, including the precise location of double bonds and the resulting bond angles and lengths. researchgate.net

The introduction of a double bond can result in different types of isomers:

Positional Isomers: The double bond could theoretically form at different positions within the pyrazino-isoquinoline ring system, leading to distinct positional isomers. Each isomer would exhibit unique chemical and physical properties.

Geometric (E/Z) Isomers: If the double bond is formed at a position that allows for different spatial arrangements of substituents around it, E/Z isomerism can occur. However, in the case of the identified achiral dehydro-intermediate, the double bond is endocyclic, and its configuration is constrained by the ring structure. europa.eu

Table 1: Methods for Elucidating Double Bond Position and Isomerism

| Analytical Method | Information Provided | Reference |

|---|---|---|

| NMR Spectroscopy (e.g., 1H NMR) | Provides information about the chemical environment of protons, helping to deduce the location of double bonds by observing shifts and coupling constants. | researchgate.net |

| X-ray Crystallography | Offers definitive determination of the three-dimensional molecular structure, confirming the exact position of the double bond and overall geometry. | researchgate.netnih.gov |

| Mass Spectrometry (MS) | Can be used with fragmentation techniques to help identify the location of double bonds in unsaturated compounds. | nih.gov |

Stereochemical Configurations of Chiral Centers in Didehydro praziquantel Derivatives

While this compound itself may be achiral if the double bond eliminates the C11b chiral center, the synthesis of other praziquantel derivatives involves critical stereochemical considerations. The spatial arrangement of atoms at chiral centers defines the molecule's enantiomeric and diastereomeric forms.

The synthesis of novel praziquantel derivatives often employs reactions that are highly diastereoselective. For instance, the Pictet-Spengler cyclization step used in the synthesis of many analogs has been shown to proceed with high diastereoselectivity, predominantly forming the trans-fused product. nih.gov The relative stereochemistry of these products is typically assigned based on 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which measure through-space interactions between protons. nih.gov

For unequivocal confirmation of the stereochemical configuration, single-crystal X-ray diffraction analysis is the gold standard. nih.gov This technique allows for the precise determination of the three-dimensional arrangement of every atom in the crystal lattice, leaving no ambiguity about the relative and absolute stereochemistry. nih.govjeol.com In many synthetic routes, the stereochemistry of the final product is directly dependent on the configuration of the chiral starting materials used. researchgate.net

Table 2: Stereochemical Outcomes and Analytical Confirmation in Praziquantel Derivative Synthesis

| Reaction / Process | Stereochemical Outcome | Analytical Method for Confirmation | Reference |

|---|---|---|---|

| Pictet-Spengler Cyclization | High diastereoselectivity; primarily trans-fused products. | 2D NOESY NMR | nih.gov |

| Ugi 4-Component Reaction followed by Pictet-Spengler | Formation of a single diastereomer in many cases. | 2D NOESY NMR, X-ray Diffraction | nih.gov |

| Synthesis using Tryptophan-derived Isocyanide | Isolation of two diastereomers (trans and cis). | 2D NOESY NMR | nih.gov |

| Asymmetric Transfer Hydrogenation | Enantioselective synthesis leading to specific enantiomers (e.g., (R)-praziquantel). | Chiral HPLC, Polarimetry | researchgate.net |

Conformational Analysis and Molecular Modeling of this compound

Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding a molecule's flexibility, stability, and potential interactions with biological targets.

Molecular modeling, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for studying the molecular and crystal lattice structures of praziquantel and its derivatives. nih.gov These computational studies allow for the examination of different molecular conformations, which are often defined by the relative configurations of functional groups, such as the carbonyl groups in the praziquantel scaffold. nih.gov

Key findings from conformational analysis of the parent praziquantel molecule, which provide a framework for understanding its dehydro derivatives, include:

Existence of Multiple Conformers: Praziquantel can exist in different conformations, which can influence the formation of various crystal polymorphs. nih.gov

Influence of Polarity: The different conformers can possess significantly different polarities. Consequently, the relative population of these conformers can change in media of varying polarity. nih.gov

Syn and Anti Conformations: Rotational isomers, such as syn and anti conformers, have been identified based on the orientation of the carbonyl groups, with distinct chemical shifts observable in NMR spectra. nih.gov

These computational and analytical techniques provide a detailed picture of the molecule's three-dimensional shape and dynamic behavior, which are essential for structure-based drug design and understanding molecular interactions. nih.govnih.gov

Q & A

Q. What methodologies are used to assess praziquantel resistance in Schistosoma mansoni?

Researchers employ in vitro Ca²⁺ reporter assays to quantify praziquantel sensitivity by measuring EC₅₀ values (half-maximal effective concentration). Mutagenesis of specific residues in the TRPMPZQ ion channel (e.g., p.Y1554C, p.Q1670K) is conducted to evaluate functional impacts. For example, wild-type TRPMPZQ has an EC₅₀ of 0.74 μM, while mutants like p.Y1554C exhibit complete loss of sensitivity . Haplotype diversity analysis (e.g., integrated haplotype score) and amino acid substitution profiling further identify resistance-associated genetic variations.

Q. How are statistical models applied to evaluate praziquantel uptake in mass drug administration (MDA) programs?

Cross-sectional studies use chi-square tests to analyze associations between infection prevalence and demographic factors (e.g., age, gender). Logistic regression adjusts for clustering effects, while ANOVA compares mean praziquantel uptake across age groups. For instance, independent t-tests and cluster-robust standard errors account for within-school variability in community-based studies .

Q. What experimental approaches isolate the active enantiomer of praziquantel to reduce side effects?

Resolution methods involve hydrolyzing racemic praziquantel to an intermediate amine, followed by chiral resolution using tartaric acid derivatives. A second method resolves a different intermediate with tartaric acid itself, yielding enantiopure praziquantel. These processes eliminate the bitter taste and adverse effects linked to the inactive enantiomer .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical and clinical outcomes when combining praziquantel with artesunate?

Preclinical studies in mice show reduced efficacy when praziquantel precedes artesunate, but clinical trials (e.g., 60–120 mg/kg praziquantel + 6 mg/kg artemether) report no significant improvement over monotherapy (98% vs. 95.7% efficacy). Methodological considerations include interspecies pharmacokinetic differences (e.g., drug metabolism rates) and timing of administration. Pharmacodynamic interactions, such as artesunate’s impact on praziquantel’s calcium-dependent mechanism, require further validation .

Q. What mechanochemical strategies enhance praziquantel’s bioavailability through solid-state engineering?

Cocrystallization via ball milling improves solubility by altering crystal packing. For example, a new polymorph (Form B) of praziquantel was synthesized using a Doehlert matrix design to optimize milling parameters (frequency, time). Synchrotron X-ray powder diffraction (XRPD) and solubility assays validate structural and bioavailability enhancements .

Q. How can functional genomics resolve contradictions in TRPMPZQ’s role in praziquantel resistance across endemic populations?

While TRPMPZQ mutations (e.g., p.T1624K, p.R1843Q) reduce sensitivity in lab strains, haplotype analysis in Lake Victoria populations shows no positive selection for these variants. Researchers use population genomics to identify standing variation (e.g., 496 amino acid changes in TRPMPZQ) and functional assays to prioritize mutations affecting calcium flux. Contradictions may arise from epistatic interactions or compensatory mutations in field isolates .

Q. What pharmacological methods validate calcium channel targeting as praziquantel’s primary mechanism of action?

Co-administration with calcium channel blockers (e.g., nicardipine) induces ~50% resistance in S. mansoni, supporting the hypothesis that praziquantel disrupts voltage-gated Ca²⁺ channels. Surface antigen exposure assays and electrophysiological recordings further correlate drug efficacy with calcium influx dynamics .

Data Contradiction Analysis

Q. Why do clinical trials fail to replicate the synergistic effects of praziquantel-artesunate observed in animal models?

Animal studies prioritize schistosomula-stage parasites, while human trials target adult worms. Differences in drug penetration, host immune responses, and stage-specific susceptibility (e.g., artesunate’s efficacy against juvenile worms) may explain discrepancies. Clinical trial designs must standardize dosing intervals and parasite staging to align with preclinical models .

Q. How does genetic diversity in TRPMPZQ influence regional variations in praziquantel resistance?

Despite high amino acid variability (433/2268 residues mutated), only 4/12 tested TRPMPZQ mutants (e.g., p.Y1554C) confer resistance. Population-specific resistance may stem from rare mutations (<1% frequency) or epistatic interactions with uncharacterized loci. Deep sequencing of field isolates is critical to map resistance hotspots .

Methodological Resources

- Data Analysis : Use RStudio for spatial mapping of infection prevalence and SPSS for logistic regression .

- Experimental Protocols : Reference the Beilstein Journal’s guidelines for replicable synthesis and characterization of praziquantel derivatives .

- Mechanochemical Optimization : Apply Doehlert matrices to systematize milling parameters for polymorph screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.